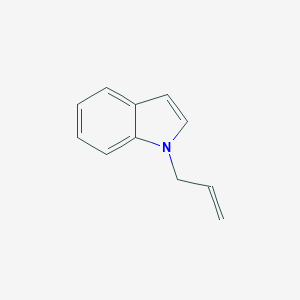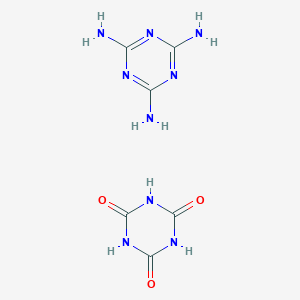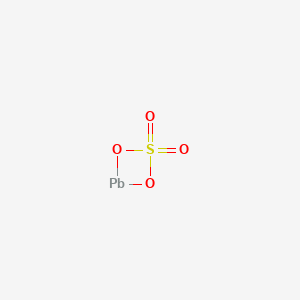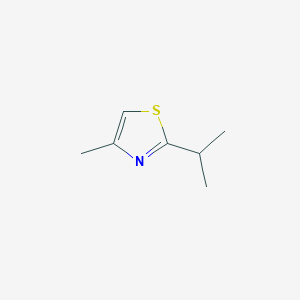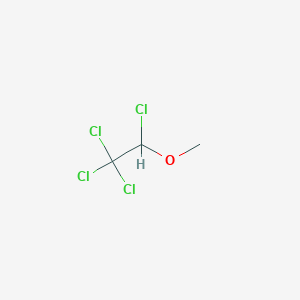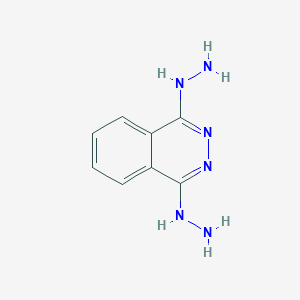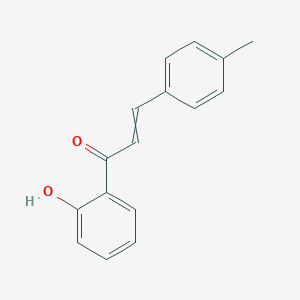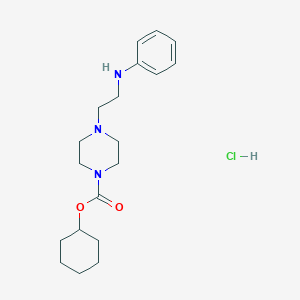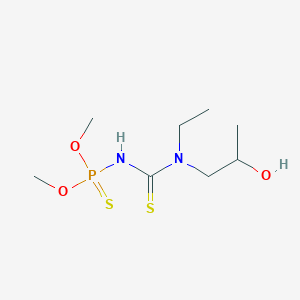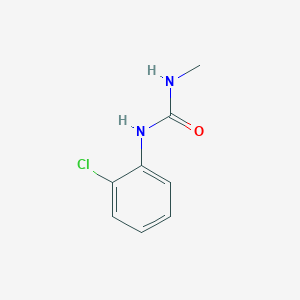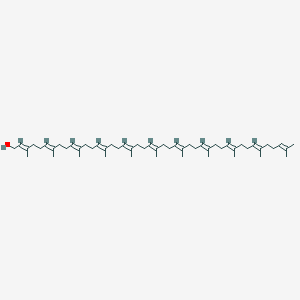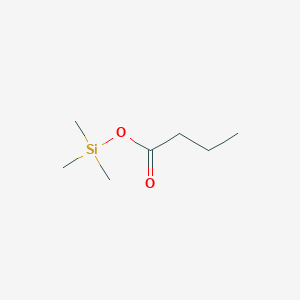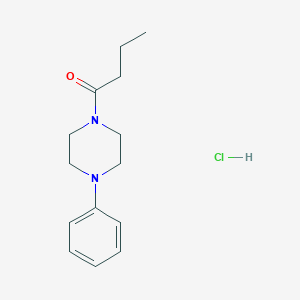
Piperazine, 1-butyryl-4-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of piperazine, 1-butyryl-4-phenyl-, hydrochloride involves its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on behavior and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride are primarily related to its interaction with the dopamine transporter. By blocking the transporter, it can increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, piperazine, 1-butyryl-4-phenyl-, hydrochloride has been shown to have some affinity for other neurotransmitter systems, such as the serotonin transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using piperazine, 1-butyryl-4-phenyl-, hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitters. However, one limitation is that its effects on behavior and cognition may be complex and difficult to interpret. Additionally, its potential for abuse and addiction may limit its use in certain settings.
Zukünftige Richtungen
There are several potential future directions for research on piperazine, 1-butyryl-4-phenyl-, hydrochloride. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. By studying the effects of dopamine on behavior and cognition, researchers may be able to identify new targets for drug development. Additionally, further research may be needed to fully understand the biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride, and its potential applications in other areas of scientific research.
Synthesemethoden
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is typically synthesized through the reaction of 4-phenylpiperazine with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted into its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been used in scientific research for a variety of applications. One such application is in the study of neurotransmitter systems in the brain. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By blocking this transporter, piperazine, 1-butyryl-4-phenyl-, hydrochloride can be used to study the effects of dopamine on behavior and cognition.
Eigenschaften
CAS-Nummer |
18940-63-1 |
|---|---|
Produktname |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Molekularformel |
C14H21ClN2O |
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
1-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13;/h3-5,7-8H,2,6,9-12H2,1H3;1H |
InChI-Schlüssel |
DIQWNXZDXQZUNE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
Andere CAS-Nummern |
18940-63-1 |
Synonyme |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



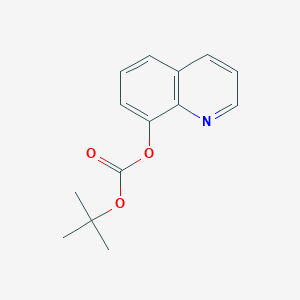
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
